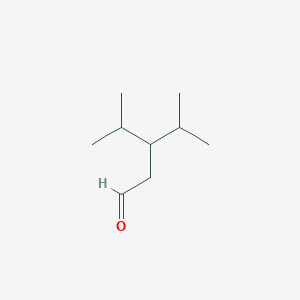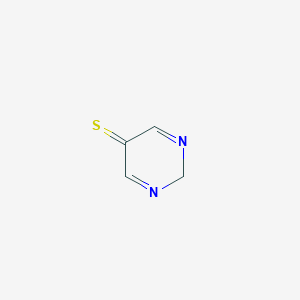
5(2H)-Pyrimidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(2H)-Pyrimidinethione is a heterocyclic compound containing a pyrimidine ring with a thione group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(2H)-Pyrimidinethione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiourea with β-dicarbonyl compounds, such as acetoacetate esters, in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidinethione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5(2H)-Pyrimidinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidines.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidinethiones depending on the reagents used.
Scientific Research Applications
5(2H)-Pyrimidinethione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5(2H)-Pyrimidinethione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The compound may also interact with DNA or RNA, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrimidinethione: Similar structure but with the thione group at a different position.
Pyrimidine-2-thiol: Contains a thiol group instead of a thione group.
Thiazole derivatives: Similar heterocyclic structure but with a sulfur atom in the ring.
Uniqueness
5(2H)-Pyrimidinethione is unique due to its specific positioning of the thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
220561-00-2 |
|---|---|
Molecular Formula |
C4H4N2S |
Molecular Weight |
112.16 g/mol |
IUPAC Name |
2H-pyrimidine-5-thione |
InChI |
InChI=1S/C4H4N2S/c7-4-1-5-3-6-2-4/h1-2H,3H2 |
InChI Key |
CVJYWSNWPKHDOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC(=S)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


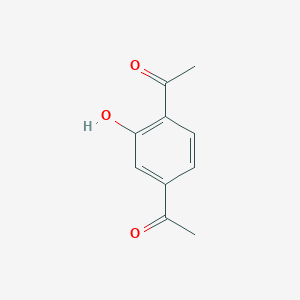
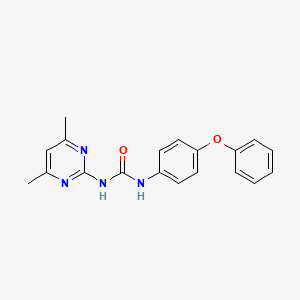
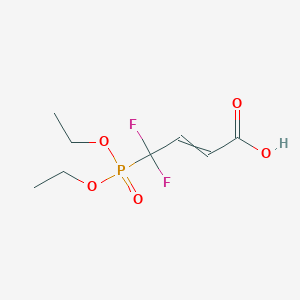
![Pyrazolo[1,5-A]pyrimidine-3,5-diamine](/img/structure/B12576383.png)
![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)


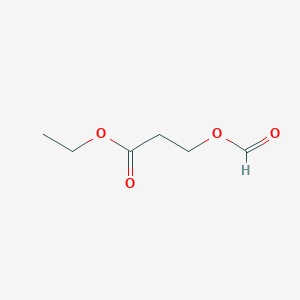
![N-Nitroso-N-spiro[2.2]pentan-1-ylurea](/img/structure/B12576399.png)
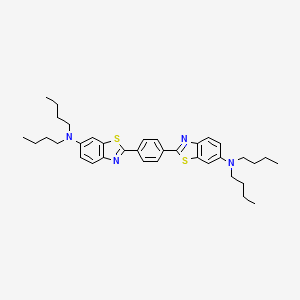
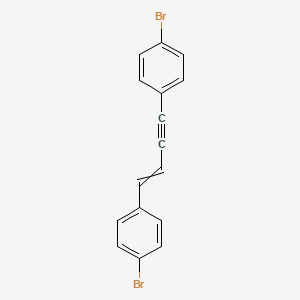
![2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B12576446.png)
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile](/img/structure/B12576453.png)
